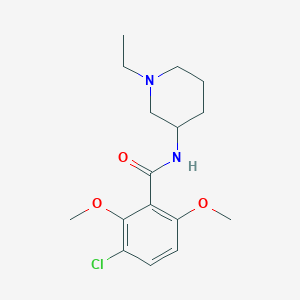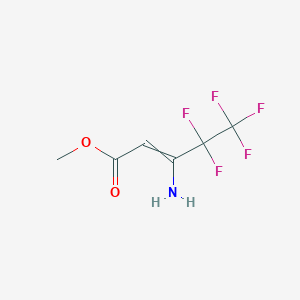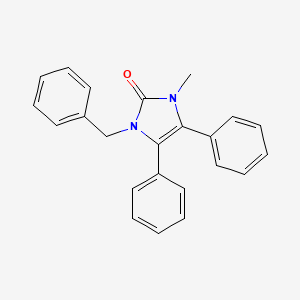![molecular formula C10H18N2 B14404957 [(1R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene]hydrazine CAS No. 87900-48-9](/img/structure/B14404957.png)
[(1R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene]hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene]hydrazine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a bicyclic framework with a hydrazine functional group, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene]hydrazine typically involves the reaction of a bicyclic ketone with hydrazine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification steps, such as distillation or crystallization, are used to isolate the final product.
化学反应分析
Types of Reactions
[(1R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene]hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted hydrazine compounds.
科学研究应用
[(1R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene]hydrazine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of [(1R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene]hydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biomolecules, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with enzymes and receptors in biological systems.
相似化合物的比较
Similar Compounds
[(1R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one]: A ketone derivative with similar bicyclic structure.
[(1R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine]: An amine derivative with similar bicyclic structure.
Uniqueness
[(1R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene]hydrazine is unique due to its hydrazine functional group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other similar compounds that may lack this functional group.
属性
CAS 编号 |
87900-48-9 |
|---|---|
分子式 |
C10H18N2 |
分子量 |
166.26 g/mol |
IUPAC 名称 |
[(1R)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene]hydrazine |
InChI |
InChI=1S/C10H18N2/c1-9(2)7-4-5-10(3,6-7)8(9)12-11/h7H,4-6,11H2,1-3H3/t7?,10-/m1/s1 |
InChI 键 |
PAIGSTUXPRTCJO-OMNKOJBGSA-N |
手性 SMILES |
C[C@@]12CCC(C1)C(C2=NN)(C)C |
规范 SMILES |
CC1(C2CCC(C2)(C1=NN)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



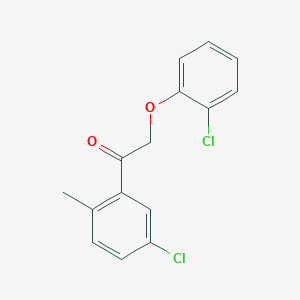

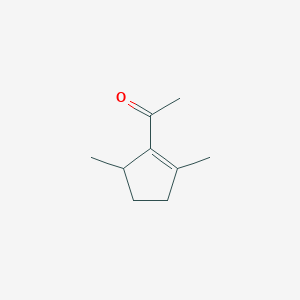
![2-Oxo-2-phenylethyl 2-[(2-phenylethyl)amino]benzoate](/img/structure/B14404900.png)
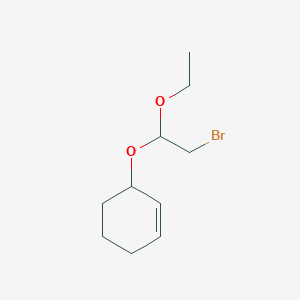

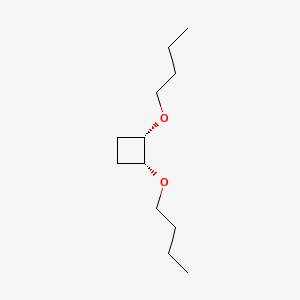
![1-[(Benzenesulfonyl)methyl]-4-methoxy-2-nitrobenzene](/img/structure/B14404920.png)
![N~1~,N~1~,N~3~,N~3~-Tetrakis[(1H-benzimidazol-2-yl)methyl]propane-1,3-diamine](/img/structure/B14404926.png)
